4-Chloropyrazolo[1,5-a]quinoxaline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6ClN3 |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
4-chloropyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-5-6-12-14(9)8-4-2-1-3-7(8)13-10/h1-6H |
InChI Key |
FZBWXIQYKLEOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=NN23)Cl |
Origin of Product |
United States |
Significance of Nitrogen Containing Heterocycles in Contemporary Chemical Biology.ijcaonline.orgresearchgate.net
Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least one nitrogen atom in addition to carbon atoms. fiveable.me These compounds are of paramount importance in chemical biology due to their widespread presence in natural products and their diverse biological activities. ijcaonline.orgnih.gov Many essential biological molecules, including vitamins, hormones, antibiotics, and the nucleic acids DNA and RNA, contain nitrogen heterocyclic rings. ijcaonline.orgnih.gov
The presence of nitrogen atoms within these cyclic structures imparts unique physicochemical properties, such as the ability to form hydrogen bonds and engage in various noncovalent interactions with biological macromolecules. nih.govwisdomlib.org This capacity for specific molecular recognition makes them ideal candidates for drug design and development. fiveable.meopenmedicinalchemistryjournal.com In fact, a significant percentage of FDA-approved drugs contain a nitrogen-based heterocyclic moiety, highlighting their therapeutic relevance. nih.govopenmedicinalchemistryjournal.com The versatility of these scaffolds allows for extensive chemical modifications, enabling the fine-tuning of their biological and pharmacological profiles. fiveable.me
Overview of the Pyrazolo 1,5 a Quinoxaline Core As a Privileged Scaffold.mdpi.commdpi.com
The pyrazolo[1,5-a]quinoxaline core is a fused heterocyclic system that integrates a pyrazole (B372694) ring with a quinoxaline (B1680401) moiety. mdpi.com Quinoxaline itself is a benzopyrazine, formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. mdpi.comwikipedia.org This fusion creates a rigid, planar structure that serves as a "privileged scaffold" in medicinal chemistry. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the discovery of new drugs. nih.govmdpi.com
The pyrazolo[1,5-a]quinoxaline scaffold has been the subject of considerable research due to its association with a broad spectrum of biological activities. mdpi.com The versatility of this core allows for the introduction of various substituents, leading to the generation of large and diverse chemical libraries for screening against different therapeutic targets. mdpi.com The Imiqualine family of compounds, which includes derivatives of pyrazolo[1,5-a]quinoxaline, has shown promising cytotoxic activities against cancer cell lines, particularly melanoma. mdpi.com
Contextualization of 4 Chloropyrazolo 1,5 a Quinoxaline Within the Chemical Landscape.bldpharm.comnih.gov
4-Chloropyrazolo[1,5-a]quinoxaline is a specific derivative of the parent scaffold, distinguished by the presence of a chlorine atom at the 4-position of the quinoxaline (B1680401) ring system. This substitution is chemically significant as the chlorine atom can serve as a reactive handle for further synthetic modifications. It can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the synthesis of novel derivatives.
The synthesis of the broader class of tetrazolo[1,5-a]quinoxalines, which can be precursors to compounds like this compound, often starts from commercially available o-phenylenediamine. nih.gov A common synthetic route involves the condensation to form a quinoxalinone, followed by chlorination. nih.gov Specifically, 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) has been synthesized from 2,3-dichloroquinoxaline. nih.gov The development of efficient, one-pot, transition-metal-free synthetic procedures for related pyrazolo[1,5-a]quinoxalin-4(5H)-ones has also been reported, starting from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles. rsc.org
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 120614-32-6 |
| Molecular Formula | C₁₀H₆ClN₃ |
| Molecular Weight | 203.63 g/mol |
Research Avenues for Fused Quinoxaline Derivatives.researchgate.netmdpi.com
Strategies for the Construction of the Pyrazolo[1,5-a]quinoxaline Core
The assembly of the fused pyrazolo[1,5-a]quinoxaline ring system can be achieved through various synthetic routes, primarily involving cyclization reactions and multi-component approaches.
Cyclization Reactions and Annulation Pathways
Cyclization strategies are fundamental to the formation of the pyrazolo[1,5-a]quinoxaline core. A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which is a classic method for quinoxaline synthesis. nih.gov More specific to the pyrazolo[1,5-a]quinoxaline system, one-pot procedures have been developed. For instance, the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones can be achieved from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines. rsc.orgnih.gov This reaction proceeds through the formation of an amide intermediate, followed by an intramolecular N-arylation via nucleophilic aromatic substitution, all under transition metal-free conditions. rsc.orgnih.gov
Another key cyclization method involves the reaction of 2-hydrazinobenzoic acid derivatives with compounds like ethoxymethylenemalononitrile (B14416) or ethyl-2-cyano-3-ethoxyacrylate to form the dihydropyrazolo[1,5-a]quinazoline-5-one scaffold. nih.gov This scaffold can then be further modified. Annulation reactions, such as the cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes, provide an efficient route to quinoxaline derivatives in general, which can be precursors to the desired pyrazolo-fused systems. researchgate.net Iron-catalyzed methods have also been developed for the synthesis of related pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers, demonstrating the utility of transition metals in facilitating C-H bond functionalization and C-C/C-N bond formation. rsc.org
The synthesis of pyrazolo[1,5-a]quinoxaline derivatives can also begin with the bimolecular condensation of 5-substituted 1H-pyrazole-3-carboxylic acids, followed by coupling with fluoroaniline (B8554772) derivatives and subsequent intramolecular cyclization. rsc.org The resulting tricyclic structure can then be chlorinated to introduce the key 4-chloro substituent. rsc.org
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrazolo[1,5-a]quinoxalines in a single synthetic operation from simple starting materials. researchgate.net These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.netresearchgate.net For example, a green, multi-component synthesis of 2-aminoimidazole–linked quinoxaline Schiff bases has been reported using a superparamagnetic acid catalyst. researchgate.net While not directly forming the pyrazolo[1,5-a]quinoxaline core, this demonstrates the power of MCRs in creating complex quinoxaline-based structures.
Functionalization and Derivatization Strategies Utilizing the Chloro-Substituent
The chloro group at the 4-position of the pyrazolo[1,5-a]quinoxaline scaffold is a key functional group that activates the ring for further modifications, primarily through nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal strategy for the derivatization of 4-chloropyrazolo[1,5-a]quinoxaline. rsc.orgrsc.org The electrophilic nature of the quinoxaline ring, enhanced by the pyrazole (B372694) fusion, facilitates the displacement of the chloride ion by a variety of nucleophiles. rsc.org This reaction is analogous to the substitution reactions observed in other activated halo-aromatic systems, such as halopyridines. youtube.com
The introduction of amino groups at the 4-position is a common and significant transformation. This is typically achieved by reacting this compound with various primary or secondary amines. rsc.orgrsc.org These amination reactions are often carried out under mild conditions and can lead to a wide array of derivatives with potential biological activity. researchgate.net For instance, the reaction of 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) with amines has been used to synthesize substituted derivatives. nih.gov The regioselectivity of these reactions is a crucial aspect, and in many quinazoline (B50416) systems, substitution at the 4-position is favored. mdpi.com
Table 1: Examples of Amination Reactions on Chloro-Substituted Quinoxaline Scaffolds
| Starting Material | Amine Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Chlorotetrazolo[1,5-a]quinoxaline | Diethylamine | 4-(Diethylamino)tetrazolo[1,5-a]quinoxaline | nih.gov |
| 2,3-Dichloroquinoxaline | Hydrazine | 2-Hydrazino-3-chloroquinoxaline | nih.gov |
| 8-Bromo-4-chlorotetrazolo[1,5-a]quinoxaline | Piperidine | 8-Bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline | nih.gov |
| 8-Bromo-4-chlorotetrazolo[1,5-a]quinoxaline | Morpholine | 8-Bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline | nih.gov |
This table is interactive. Click on the headers to sort the data.
The chloro substituent at the 4-position can also be displaced by oxygen and sulfur nucleophiles to yield alkoxy and thioalkoxy derivatives, respectively. The reaction with alcohols or thiols, often in the presence of a base, leads to the formation of the corresponding ethers and thioethers. researchgate.net For example, an efficient method for the synthesis of 4-alkoxy-6,9-dichloro rsc.orgresearchgate.netnih.govtriazolo[4,3-a]quinoxalines has been established by reacting 5,8-dichloro-2,3-dicyanoquinoxaline with alcohols in the presence of triethylamine (B128534) to yield 3-alkoxy-5,8-dichloro-2-cyanoquinoxalines, which are then further elaborated. nih.gov
Direct alkoxylation of quinoxalin-2(1H)-ones with alcohols has also been achieved via a catalyst-free cross-dehydrogenative coupling using an oxidant, providing a simple route to 3-alkoxyquinoxalin-2(1H)-ones. scribd.com While not a direct substitution on a 4-chloro derivative, this highlights the accessibility of alkoxy-functionalized quinoxalines. The introduction of a thio-substituent has been demonstrated in the synthesis of tetracyclic 1,3-thiazolo[3,4-a]pyrazolo[1,5,4-de]quinoxaline systems, which involves the reaction of a halo-substituted pyrazolo[1,5,4-de]quinoxaline with potassium thiocyanate. researchgate.net
Table 2: Examples of Alkoxylation and Thioalkoxylation Reactions
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 5,8-Dichloro-2,3-dicyanoquinoxaline | Various Alcohols | 3-Alkoxy-5,8-dichloro-2-cyanoquinoxalines | nih.gov |
| Halo-pyrazolo[1,5,4-de]quinoxaline | Potassium thiocyanate | 1,3-Thiazolo[3,4-a]pyrazolo[1,5,4-de]quinoxaline derivative | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions enable the introduction of diverse functional groups at the 4-position, significantly expanding the chemical space of accessible derivatives.
Suzuki-Miyaura Couplings for Arylation
The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.net This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net In the case of pyrazolo[1,5-a]quinoxaline derivatives, this reaction has been employed for methylation and arylation. osi.lvrsc.orgnih.gov
The reaction of 4-chloroquinoline (B167314) derivatives with various boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), has been shown to produce arylated quinolines. researchgate.net While direct examples for this compound are not extensively detailed in the provided search results, the successful application of Suzuki-Miyaura coupling to similar heterocyclic systems like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one suggests its feasibility. rsc.orgnih.gov For this substrate, a variety of aryl and heteroaryl boronic acids were successfully coupled using a tandem catalyst system of XPhosPdG2/XPhos to prevent debromination. rsc.orgnih.gov
The methylation of bromo derivatives of pyrazoloquinoxaline has been achieved using trimethylboroxine (B150302) as the methylating agent, with the choice of base, solvent, and palladium catalyst being crucial for the reaction's success. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Related Heterocycles
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | --- | --- | Good to excellent | rsc.orgnih.gov |
| Bromo-pyrazoloquinoxaline | Trimethylboroxine | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | THF | --- | researchgate.net |
| 4-Chloro quinoline (B57606) derivatives | Boronic acids | Pd(PPh₃)₄ | --- | --- | --- | researchgate.net |
Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing amino groups, which are prevalent in many biologically active molecules. wikipedia.org The reaction's development has led to several generations of catalyst systems, allowing for a broad scope of coupling partners under mild conditions. wikipedia.org
While specific examples of Buchwald-Hartwig amination on this compound are not explicitly detailed in the provided results, the reaction has been successfully applied to other nitrogen-containing heterocycles. For instance, the amination of heteroaryl and aryl halides can be achieved with high efficiency using an air-stable, one-component catalyst like [(CyPF-tBu)PdCl₂]. organic-chemistry.org The reaction has also been used for the functionalization of 1,2,4,5-tetrazines. worktribe.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org
Table 2: General Conditions for Buchwald-Hartwig Amination
| Substrate Type | Amine Type | Catalyst System | Base | Solvent | General Observations | Reference |
| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) precatalyst with phosphine (B1218219) ligands | Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃) | Toluene, Dioxane, THF | Catalyst choice is crucial for efficiency and substrate scope. | wikipedia.orglibretexts.org |
| Heteroaryl Halides | Aryl/Alkylamines | [(CyPF-tBu)PdCl₂] | --- | --- | Highly efficient one-component catalyst. | organic-chemistry.org |
| 3,6-dichloro-1,2,4,5-tetrazine | Various amines | Pd₂(dba)₃ with phosphine ligands | K₂CO₃ | Toluene | Good to high yields for donor-acceptor tetrazines. | worktribe.com |
Sonogashira Couplings and Alkynylation
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org
The application of Sonogashira coupling to quinoxaline derivatives has been demonstrated. For example, 2-benzenesulfonyloxyquinoxaline has been successfully coupled with various terminal alkynes to generate alkyne-quinoxaline compounds in moderate to good yields. fao.org Copper-free Sonogashira couplings have also been developed, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov The mechanism of the copper-free reaction involves the formation of a π-alkyne-palladium complex, followed by deprotonation and reductive elimination. libretexts.org
While direct Sonogashira coupling on this compound is not explicitly described, the successful reactions on related quinoxaline systems indicate its potential applicability for introducing alkynyl moieties at the 4-position.
Table 3: Sonogashira Coupling of Quinoxaline Derivatives
| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
| 2-Benzenesulfonyloxyquinoxaline | 4-(Trifluoromethyl)phenylacetylene | --- | --- | --- | Highest yield in the series | fao.org |
| 2-Benzenesulfonyloxyquinoxaline | 3-Ethynylthiophene | --- | --- | --- | Lowest yield in the series | fao.org |
Palladium-Catalyzed C-H Activation
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov This approach allows for the formation of C-C or C-heteroatom bonds by directly activating a C-H bond.
For the pyrazolo[1,5-a]azine scaffold, palladium-catalyzed direct arylation at the C-3 and C-7 positions has been achieved. researchgate.net The regioselectivity between the C-3 and C-7 positions can be controlled by the choice of additive. researchgate.net Similarly, direct regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines with five-membered heteroarenes has been accomplished using Pd(OAc)₂ as the catalyst and AgOAc as the oxidant. nih.gov A sustainable approach for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has also been developed in water using palladium acetate (B1210297) as the catalyst. rsc.org
These examples highlight the potential for direct C-H functionalization of the pyrazolo[1,5-a]quinoxaline ring system, which could offer a more atom-economical route to its derivatives compared to traditional cross-coupling methods that require halogenated precursors.
Regioselectivity and Mechanistic Aspects of Synthetic Pathways
The regioselectivity of substitution reactions on the pyrazolo[1,5-a]quinoxaline scaffold is a critical aspect of its synthetic chemistry. In transition metal-catalyzed reactions, the site of functionalization is often dictated by the inherent electronic properties of the heterocyclic ring system and the specific reaction conditions.
For instance, in the palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyridines, the reaction can be directed to either the C-3 or C-7 position by tuning the reaction additives. researchgate.net In the case of 2,4-dichloroquinazoline, nucleophilic aromatic substitution (SNAr) reactions with various amines consistently show regioselectivity for substitution at the 4-position. mdpi.com This is attributed to the electronic properties of the quinazoline ring.
Mechanistically, the Sonogashira coupling can proceed through both copper-catalyzed and copper-free pathways. The copper-catalyzed cycle involves the formation of a copper acetylide intermediate, while the copper-free mechanism proceeds via a π-alkyne-palladium complex. libretexts.org In some cases, competing reactions can occur. For example, during the CuAAC reaction of tetrazolo[1,5-a]quinoxalines, a denitrogenative annulation leading to imidazoloquinoxalines can compete with the formation of the expected 1,2,3-triazoloquinoxalines. nih.govbeilstein-archives.org The outcome of this competition can be influenced by factors such as the alkyne concentration and the substituents on the quinoxaline ring. nih.govbeilstein-archives.org
Scalable Synthetic Approaches for Analog Libraries
The development of scalable synthetic routes is crucial for the generation of analog libraries for structure-activity relationship (SAR) studies and potential pharmaceutical development. A reproducible and scalable method has been developed for the synthesis of 3,6-substituted pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]quinoxalines. researchgate.net This method utilizes Suzuki-Miyaura cross-coupling to introduce substituents at the sterically hindered 6-position. researchgate.net
The synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones has been achieved through an efficient one-pot transition metal-free procedure starting from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and primary alkylamines. rsc.org This approach involves an amidation followed by an intramolecular N-arylation via nucleophilic aromatic substitution. Such one-pot procedures are highly desirable for library synthesis due to their operational simplicity and efficiency.
Furthermore, the synthesis of various wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]quinoxaline derivatives has been accomplished through a common synthetic route, allowing for the preparation of a library of compounds for biological evaluation. mdpi.com The ability to generate diverse analogs of the pyrazolo[1,5-a]quinoxaline scaffold through robust and scalable synthetic methods is essential for exploring its full potential in medicinal chemistry.
Positional and Substituent Effects on Biological Activity
The strategic placement of different functional groups on the pyrazolo[1,5-a]quinoxaline skeleton is a key determinant of the resulting compound's pharmacological profile.
Halogenation is a critical tool in modulating the biological activity of pyrazolo[1,5-a]quinoxaline derivatives. Halogen atoms, including chlorine, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its potency and selectivity. nih.gov
Research on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has demonstrated that halogenation, particularly at the 3-position, is a viable strategy for creating derivatives with diverse functionalities through subsequent cross-coupling reactions. nih.gov For instance, the introduction of a halogen can be achieved with high regioselectivity. nih.gov While high temperatures may be required for some halogenation methods, alternative one-step protocols have been developed. nih.gov
In a study of pyrazolo[1,5-a]quinoxalin-4-one derivatives as monoamine oxidase (MAO) inhibitors, the presence of a chlorine atom on a peripheral phenyl ring was found to be a key feature of the most potent MAO-A inhibitor identified, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, which exhibited an IC50 value of 0.028 µM and a 50-fold selectivity for MAO-A. nih.gov
| Compound | Modification | Biological Activity | Reference |
|---|---|---|---|
| N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide | Chlorine on peripheral phenyl ring | Potent and selective MAO-A inhibitor (IC50 = 0.028 µM) | nih.gov |
| 3-Iodo-pyrazolo[1,5-a]pyrimidine derivatives | Iodine at the 3-position | Useful intermediates for synthesis of other derivatives via cross-coupling | nih.gov |
Modifications to the peripheral groups of the pyrazolo[1,5-a]quinoxaline scaffold have a profound impact on biological activity. Studies on related pyrazolo[1,5-a]quinazoline derivatives as GABAA receptor ligands have shown that substitutions at certain positions can lead to a loss of affinity. nih.gov For example, only the 5-unsubstituted derivative in one study showed receptor recognition. nih.gov
In the context of pyrazolo[1,5-a]quinoxalin-4-one based MAO inhibitors, a variety of peripheral groups have been explored. nih.gov The most potent MAO-B inhibitor from this series, 2-(4-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile, with an IC50 of 0.617 µM, highlights the importance of the peripheral phenyl and carbonitrile groups for MAO-B selectivity. nih.gov This indicates that even small modifications to peripheral groups can switch selectivity between different enzyme isoforms.
| Compound | Peripheral Group Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 5-unsubstituted pyrazolo[1,5-a]quinazoline | Unsubstituted at the 5-position | Showed GABAA receptor recognition (Ki = 834.7 nM) | nih.gov |
| 2-(4-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile | 4-methylphenyl at position 2 and carbonitrile at position 7 | Potent and selective MAO-B inhibitor (IC50 = 0.617 µM) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR models have been successfully constructed to predict their activity as inhibitors of Checkpoint kinase 1 (Chk1). researchgate.net These models have demonstrated good predictive performance, suggesting that this approach can be valuable for the rational design of new inhibitors. researchgate.net A review on quinoxaline derivatives also emphasizes the utility of SAR studies in identifying key substitution patterns for the development of novel therapeutic agents. nih.gov
Pharmacophore Mapping and Ligand-Based Design
Pharmacophore mapping is a powerful tool for identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This approach has been applied to pyrazole derivatives to develop pharmacophore models for anti-proliferative activity. nih.gov For pyrazolo[1,5-a]quinazoline derivatives with anti-inflammatory activity, pharmacophore mapping predicted their potential as ligands for several mitogen-activated protein kinases (MAPKs). nih.gov Such models provide a blueprint for the design of new, more potent and selective ligands.
Conformational Analysis and Molecular Recognition
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Molecular dynamics simulations of pyrazolo[1,5-a]quinazoline derivatives have been used to understand the lack of affinity of certain substituted compounds for the GABAA receptor. nih.gov These studies can reveal the specific conformational features required for effective molecular recognition. Furthermore, the ability of halogenated pyrazolo[1,5-a]pyrimidines to undergo cross-coupling reactions is dependent on their conformational accessibility, highlighting the importance of conformational analysis in synthetic design. nih.gov The interaction of quinoxaline derivatives with their binding pockets has also been studied, identifying key residues involved in molecular recognition. researchgate.net
Research in Anticancer Potential
The core structure of pyrazolo[1,5-a]quinoxaline has been a foundation for the design of novel anticancer agents. researchgate.netmdpi.com Researchers have synthesized and evaluated numerous derivatives, demonstrating that this class of compounds possesses significant antiproliferative and cytotoxic properties against various cancer types. researchgate.netmdpi.com
Targeted Enzyme Inhibition Studies
A key mechanism through which pyrazolo[1,5-a]quinoxaline analogs exert their anticancer effects is by inhibiting the activity of specific enzymes that are crucial for cancer cell survival and proliferation.
Protein kinases are a large family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Analogs of this compound have been investigated as inhibitors of several important protein kinases. While direct studies on this compound itself are limited in the public domain, research on the broader quinoxaline class, to which it belongs, provides significant insights.
Quinoxaline derivatives have been identified as potent and selective inhibitors of various tyrosine kinases. nih.gov They are often designed to compete with adenosine (B11128) triphosphate (ATP), the energy currency of the cell, thereby blocking the kinase's ability to function. nih.gov This inhibitory action can disrupt signaling pathways that drive tumor growth.
Specific kinases targeted by the broader class of quinoxaline and related heterocyclic compounds include:
Epidermal Growth Factor Receptor (EGFR): 4-Aminoquinazoline analogs, which share a related heterocyclic core, are well-established as potent and highly selective inhibitors of EGFR. nih.govnih.gov
Bruton's Tyrosine Kinase (BTK): While specific data on this compound is not available, the general class of kinase inhibitors is being explored for activity against BTK.
Other Kinases: The quinoxaline scaffold has been shown to be a promising basis for inhibitors of a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs). nih.gov Another related compound, 4-chlorotetrazolo[1,5-a]quinoxaline, was found to inhibit the activation of Syk kinase, another important signaling protein. nih.gov
In Vitro Cellular Effects
The anticancer potential of this compound analogs is further substantiated by their effects on cancer cells in laboratory cultures (in vitro). These studies provide crucial information on how these compounds affect cell viability, growth, and programmed cell death.
A number of studies have demonstrated the ability of pyrazolo[1,5-a]quinoxaline derivatives to inhibit the growth of various human cancer cell lines. For instance, certain quinoxaline 1,4-dioxide derivatives have been shown to suppress the growth of T-84 human colon cancer cells. nih.gov In another study, a series of quinoxaline derivatives were evaluated against HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with several compounds exhibiting promising activity. nih.gov
One study on quinoxaline derivatives reported potent activity against human non-small-cell lung cancer cells (A549). nih.gov Specifically, compound 4m from this study showed an IC50 value of 9.32 ± 1.56 µM, which is comparable to the clinical anticancer drug 5-fluorouracil (B62378) (IC50 = 4.89 ± 0.20 µM). nih.gov
Table 1: Growth Inhibitory Activity of Selected Quinoxaline Derivatives on A549 Cancer Cells
| Compound | IC50 (µM) |
|---|---|
| Compound 4b | 11.98 ± 2.59 |
| Compound 4m | 9.32 ± 1.56 |
| 5-Fluorouracil (Control) | 4.89 ± 0.20 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on quinoxaline derivatives against human non-small-cell lung cancer cells. nih.gov
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain quinoxaline derivatives have been shown to interfere with this process, causing cell cycle arrest at specific phases.
For example, quinoxaline 1,4-dioxide derivatives have been found to induce cell cycle arrest at the G2/M phase in human colon cancer cells. nih.gov One such derivative, referred to as AMQ, blocked over 60% of cells at the G2/M checkpoint. nih.gov Another compound, VIIIc from a different study, also induced significant cell cycle arrest at the G2/M phase in HCT116 colon cancer cells. nih.gov This arrest prevents the cells from proceeding to mitosis and dividing.
Apoptosis is a natural process of programmed cell death that is essential for removing old or damaged cells. Cancer cells are adept at evading apoptosis. A key strategy in cancer therapy is to reactivate this process in tumor cells.
Several pyrazolo[1,5-a]quinoxaline analogs and related quinoxaline derivatives have been shown to induce apoptosis. nih.govmdpi.commdpi.com This can occur through various mechanisms, including the disruption of the mitochondrial membrane and the activation of caspases, which are enzymes that execute the apoptotic process. nih.govmdpi.com
For instance, certain quinoxaline 1,4-dioxides were found to induce apoptosis in human colon cancer cells. nih.gov One derivative, DCQ, significantly decreased the levels of the anti-apoptotic protein Bcl-2 and increased the expression of the pro-apoptotic protein Bax. nih.gov Similarly, a study on quinoxaline derivatives showed that a lead compound induced apoptosis in A549 lung cancer cells through a mitochondrial- and caspase-3-dependent pathway. nih.gov The study observed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Research in Antiviral Efficacy
Quinoxaline derivatives are recognized for their broad-spectrum antiviral potential, attributed in part to their planar polyaromatic structure which can interact with key viral proteins. nih.gov Research has extended to various analogs, including the pyrazolo[1,5-a]quinoxaline series, to evaluate their efficacy against a range of viral pathogens. rsc.orgnih.gov
While direct studies on this compound's effect on HIV Reverse Transcriptase (RT) are not prominent, research into the broader quinoxaline class provides significant context. The quinoxaline derivative S-2720, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated a more powerful inhibitory effect on HIV-1-induced cytopathicity than other NNRTIs like nevirapine (B1678648) and pyridinone. nih.gov
Notably, S-2720 was also significantly more effective against mutant HIV-1 strains with substitutions in their RT enzyme. nih.gov At lower concentrations, S-2720 tends to select for the Ala-106 RT mutation, which confers low-level resistance. nih.gov However, at higher concentrations, different mutations (Glu-190 and Cys-181) emerge, indicating a complex resistance profile. nih.gov Furthermore, related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been investigated as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) function, an alternative target on the same viral enzyme. nih.govmdpi.com
The quinoxaline framework is a subject of significant interest for developing antiviral agents against respiratory illnesses. rsc.org Computational docking studies have shown that certain quinoxaline derivatives bind with high affinity to the main protease (Mpro or 3CLpro) of SARS-CoV-2, indicating a potential to inhibit viral replication. nih.gov Other research suggests that the planar structure of quinoxalines could be effective against influenza by interacting with the invariant NS1 protein. nih.gov
Specifically for the pyrazolo[1,5-a]quinoxaline series, their immunomodulatory activities, discussed below, are highly relevant for combating respiratory viruses like SARS-CoV-2. nih.gov For instance, inhibiting retinoic acid metabolism, which involves Toll-like receptors (TLRs), is considered a plausible therapeutic strategy for COVID-19, and pyrazolo[1,5-a]quinoxalines have been identified as potent TLR antagonists. nih.gov
A key area of investigation for pyrazolo[1,5-a]quinoxaline analogs is their ability to modulate the immune system, particularly through the Toll-like receptor (TLR) pathways. Chronic immune activation from excessive TLR stimulation is a feature of several infectious and autoimmune diseases, creating a need for effective TLR antagonists. nih.gov
Research has shown that synthetic analogs of pyrazolo[1,5-a]quinoxaline are potent and selective antagonists of TLR7. nih.govnih.gov In one study, derivatives from this series achieved a nearly 50% inhibition rate for NF-κB translocation in HEK-blue cells overexpressing TLR7, at a concentration of 15 μM. nih.gov This positions them as promising candidates for the development of new immunomodulatory therapies. nih.gov Two compounds in particular, 10a and 10b , were identified as potent and selective TLR7 antagonists without any undesirable agonistic activity at either TLR7 or TLR8. nih.gov
| Compound | Activity Profile | Mechanism of Action | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]quinoxaline derivatives | Selective TLR7 Antagonist | Inhibition of NF-κB translocation | nih.gov |
| Compound 10a | Potent and Selective TLR7 Antagonist | No TLR7/TLR8 agonistic activity | nih.gov |
| Compound 10b | Potent and Selective TLR7 Antagonist | No TLR7/TLR8 agonistic activity | nih.gov |
Investigational Antimicrobial Properties
Analogs derived from the pyrazolo[1,5-a]quinoxaline framework have demonstrated notable antimicrobial activities, including the inhibition of fungal drug resistance mechanisms and broad-spectrum antibacterial action.
Inhibition of Fungal Multidrug Transporters (e.g., Candida albicans)
The emergence of multidrug resistance in fungal pathogens like Candida albicans is a significant clinical challenge, often mediated by the overexpression of efflux pump proteins. Research into compounds that can inhibit these transporters is crucial for restoring the efficacy of existing antifungal drugs.
Studies on piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, which are structurally related analogs, have shown their potential as inhibitors of key multidrug transporters in Candida albicans. nih.govnih.gov These compounds were synthesized from a 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) intermediate and evaluated for their ability to block the efflux pumps CaCdr1p and CaMdr1p. nih.gov In an initial screening of twenty-nine such derivatives, twenty-three were identified as dual inhibitors of both CaCdr1p and CaMdr1p. nih.gov Only four compounds displayed exclusive inhibition of either transporter. nih.gov
Further investigation revealed that two compounds, in particular, exhibited a synergistic effect with fluconazole (B54011), a common antifungal agent, in a yeast strain overexpressing the CaMdr1p transporter. nih.gov This indicates their potential to act as chemosensitizers, reversing fluconazole resistance. The inhibitory activity was assessed by monitoring the efflux of Nile Red in yeast cells overexpressing the target transporters; a compound was considered an inhibitor if it reduced efflux by more than 60%. nih.gov
Table 1: Inhibition of Candida albicans Efflux Pumps by Pyrrolo[1,2-a]quinoxaline (B1220188) Analogs
| Activity | Findings | Reference |
|---|---|---|
| Efflux Pump Inhibition | Out of 29 piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives tested, 23 acted as dual inhibitors of both CaCdr1p and CaMdr1p transporters in C. albicans. | nih.gov |
| Exclusive Inhibition | Four compounds showed exclusive inhibition of either CaCdr1p or CaMdr1p. | nih.gov |
| Synergistic Effect | Two specific analogs demonstrated a synergistic effect with fluconazole in a yeast strain overexpressing the CaMdr1p protein, indicating potential to reverse drug resistance. | nih.gov |
Broad-Spectrum Antibacterial Activity
The search for new antibacterial agents is driven by the global threat of antibiotic resistance. Analogs of pyrazolo[1,5-a]quinoxaline are being investigated for their activity against a range of bacterial pathogens. While direct studies on this compound are limited, research on the closely related pyrazolo[1,5-a]pyrimidine scaffold provides insight into the potential of this chemical class.
A study evaluating pyrazolo[1,5-a]pyrimidine derivatives against clinically isolated multidrug-resistant bacteria identified several compounds with significant antibacterial activity. nih.govjohnshopkins.edu The activity was assessed against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae) bacteria. nih.gov The most active compounds demonstrated potent bactericidal effects. johnshopkins.edu For instance, the 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative showed a good antibacterial spectrum with Minimum Inhibitory Concentrations (MICs) ranging from 0.187 to 0.50 µg/mL. nih.gov Another series of analogs, 2,7-diamino pyrazolo[1,5-a]pyrimidines, also displayed strong inhibitory potencies, particularly against Gram-positive bacteria, with MIC values between 0.25 and 0.50 µg/mL. nih.gov
Table 2: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound Class | Bacterial Strains | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 | nih.gov |
| 2,7-diamino pyrazolo[1,5-a]pyrimidine | E. faecalis, S. aureus, S. pyogenes | 0.25 - 0.50 | nih.gov |
Other Enzymatic Inhibitory Activities
Beyond their antimicrobial properties, analogs of this compound have been identified as potent inhibitors of various mammalian enzymes, suggesting their potential application in treating a range of other diseases.
A series of 22 pyrazolo[1,5-a]quinoxalin-4-one derivatives were synthesized and evaluated as potential inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. nih.gov Inhibition of these enzymes is an established strategy for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The study found that eight of the derivatives inhibited MAO-A and three inhibited MAO-B with submicromolar IC₅₀ values. nih.gov The most potent MAO-A inhibitor, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, exhibited an IC₅₀ value of 0.028 µM with 50-fold selectivity for MAO-A over MAO-B. nih.gov The most potent MAO-B inhibitor identified was 2-(4-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile, with an IC₅₀ of 0.617 µM and an 8-fold selectivity for MAO-B. nih.gov
Furthermore, the closely related pyrazolo[1,5-a]quinazoline scaffold has been explored for its anti-inflammatory potential. A library of these compounds was screened for their ability to inhibit lipopolysaccharide-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com This screening identified potent compounds that were predicted to be ligands for several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). mdpi.com Two of the most potent compounds, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, showed micromolar binding affinities for JNK1, JNK2, and JNK3, confirming their potential as MAPK-targeted anti-inflammatory agents. mdpi.com
Table 3: Enzymatic Inhibition by Pyrazolo[1,5-a]quinoxaline/-quinazoline Analogs
| Target Enzyme | Compound Scaffold | Key Finding (IC₅₀) | Reference |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Pyrazolo[1,5-a]quinoxalin-4-one | 0.028 µM | nih.gov |
| Monoamine Oxidase B (MAO-B) | Pyrazolo[1,5-a]quinoxalin-4-one | 0.617 µM | nih.gov |
| JNK, ERK2, p38α (MAPKs) | Pyrazolo[1,5-a]quinazoline | Micromolar binding affinity | mdpi.com |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost.
DFT calculations can provide a detailed picture of the electronic landscape of 4-Chloropyrazolo[1,5-a]quinoxaline. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For the pyrazolo[1,5-a]quinoxaline scaffold, the distribution of electron density is inherently uneven due to the presence of nitrogen atoms. The introduction of a chlorine atom at the 4-position would further influence this distribution through its electron-withdrawing inductive effect. DFT analysis would precisely quantify these effects, mapping the electron-rich and electron-poor regions of the molecule. Such studies on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been used to understand their fundamental electronic properties. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
This interactive table illustrates the type of data that would be generated from a DFT analysis. The values are for illustrative purposes only.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.2 Debye | Measure of the overall polarity of the molecule. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding. The MEP map uses a color scale to indicate regions of negative, positive, and neutral potential.
Red/Yellow Regions: Indicate negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms (like the nitrogen atoms in the pyrazole (B372694) and quinoxaline (B1680401) rings). These areas are prone to electrophilic attack and are key sites for hydrogen bond acceptance.
Blue Regions: Indicate positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack and act as hydrogen bond donors.
For this compound, an MEP map would likely show significant negative potential around the nitrogen atoms of the fused ring system, highlighting their role in forming interactions with biological targets. The chlorine atom would also influence the potential map, creating a region of slight negative potential around itself while inductively withdrawing electron density from the carbon it is attached to.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that are not available from static models. By simulating the motions of atoms and molecules, MD can be used to study the flexibility of a ligand and the intricate process of it binding to a protein.
While the core pyrazolo[1,5-a]quinoxaline ring system is rigid, substituents may have rotational freedom. MD simulations can explore the accessible conformations of this compound in different environments, such as in aqueous solution or within a protein's binding pocket. This analysis helps to understand the molecule's conformational stability and whether it needs to adopt a specific shape to be active. Studies on similar fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, have utilized MD simulations to understand the conformational behavior of ligands and rationalize their binding affinities. nih.gov
MD simulations are particularly powerful for studying the stability of a ligand once it is bound to a protein target. Starting from a docked pose (see section 5.3), an MD simulation can reveal:
The stability of key hydrogen bonds and hydrophobic interactions over time.
The role of water molecules in mediating the interaction.
Conformational changes in both the ligand and the protein upon binding.
For this compound, if a protein target were identified, MD simulations could validate the binding mode and provide a measure of the binding stability, often calculated as the root-mean-square deviation (RMSD) of the ligand from its initial docked position over the course of the simulation.
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to predict the binding affinity.
The process involves placing the ligand, in this case, this compound, into the binding site of a protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction.
Docking studies on various quinoxaline derivatives have been performed to predict their binding to targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, pyrazolo[1,5-a]quinoxalin-4-one derivatives have been investigated as inhibitors of monoamine oxidase (MAO). nih.gov A docking study of this compound into a relevant protein target would identify:
The most likely binding pose.
Key amino acid residues involved in the interaction (e.g., through hydrogen bonds, pi-pi stacking, or hydrophobic interactions).
A predicted binding affinity, which can be used to rank it against other potential inhibitors.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase
This table is for illustrative purposes to show the kind of data generated in a docking study.
| Parameter | Description |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LYS745, MET793, ASP855 |
| Interaction Types | Hydrogen bond with MET793; Pi-pi stacking with PHE856. |
Active Site Characterization
The characterization of the binding site of a biological target is a foundational step in structure-based drug design. For compounds based on the pyrazolo[1,5-a]quinoxaline scaffold, molecular docking and molecular dynamics (MD) simulations are the principal tools used to understand the topology, electrostatic potential, and chemical nature of the active site.
Molecular docking simulations are employed to predict the preferred orientation of this compound or its analogues when bound to a target receptor, such as a protein kinase or a G-protein coupled receptor. researchgate.netresearchgate.net These simulations place the ligand into the binding site of a macromolecule with a known three-dimensional structure and score the different poses based on a calculated binding affinity. For the related pyrazolo[1,5-a]quinazoline scaffold, which is structurally similar, molecular dynamics studies have been used to investigate binding affinity at targets like the GABA-A receptor. nih.gov Such studies illuminate how the tricyclic system orients itself within the receptor's binding pocket.
MD simulations further enhance this understanding by introducing flexibility to both the ligand and the receptor, simulating their dynamic behavior over time in a solvated environment. nih.gov This method provides insights into the stability of the ligand-receptor complex, conformational changes that may occur upon binding, and the role of water molecules in mediating interactions. For heterocyclic systems like quinoxalines, these simulations can reveal the crucial structural features required for effective binding and biological activity. nih.gov
Identification of Key Interacting Residues
A direct outcome of active site characterization through docking and MD simulations is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which stabilize the ligand-receptor complex, typically include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces.
For scaffolds related to this compound, computational studies have successfully identified these critical molecular interactions. For instance, in studies of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors targeting protein kinases like CDK2 and TRKA, molecular docking revealed specific binding modes and interactions within the ATP-binding cleft. researchgate.net Similarly, research on nih.govdrugdesign.orgnih.govtriazolo[4,3-a]quinoxaline derivatives as DNA intercalating agents used molecular docking to investigate their binding modes with DNA, showing a high correlation between computational predictions and biological testing. rsc.org
The types of interactions observed for these related heterocyclic systems often involve:
Hydrogen Bonding: The nitrogen atoms within the pyrazoloquinoxaline core can act as hydrogen bond acceptors, while substituents could be designed to act as donors.
Hydrophobic Interactions: The aromatic rings of the quinoxaline system readily engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The planar aromatic structure of the scaffold allows for favorable pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The table below summarizes examples of interacting residues identified for related heterocyclic scaffolds in computational studies, which informs the potential interactions for this compound.
| Scaffold Class | Target | Key Interaction Types | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2/TRKA Kinases | Hydrogen Bonds, Hydrophobic Interactions | researchgate.net |
| Pyrazolo[1,5-a]quinazoline | GABA-A Receptor | Hydrophobic and Steric Interactions | nih.gov |
| nih.govdrugdesign.orgnih.govTriazolo[4,3-a]quinoxaline | DNA | Intercalation, Hydrogen Bonds | rsc.org |
QSPR-ANN Modeling for Property Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. When combined with Artificial Neural Networks (ANN), it becomes a powerful tool for handling complex, non-linear relationships between molecular descriptors and properties.
While specific QSPR-ANN models for this compound are not detailed in the public literature, the methodology is broadly applicable for predicting its properties and those of its derivatives. researchgate.net A typical QSPR-ANN study involves several key steps:
Dataset Compilation: A set of molecules with known experimental property values is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated using software like Dragon. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, and electronic features. researchgate.net
Descriptor Selection: To avoid overfitting and create a robust model, algorithms such as genetic algorithms (GA) are used to select the most relevant subset of descriptors. researchgate.net
Model Generation and Training: A back-propagation artificial neural network (BP-ANN) is trained using the selected descriptors as input and the experimental property as output. The network learns the relationship between the structure (via descriptors) and the property. researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used during the training phase. researchgate.net
Such models could be developed to predict properties like solubility, melting point, or quantum chemical parameters such as the enthalpy of formation for a series of novel pyrazolo[1,5-a]quinoxaline derivatives, thereby guiding synthetic efforts toward compounds with desirable characteristics. researchgate.net
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are modern drug discovery strategies that leverage computational power to explore vast chemical spaces efficiently. drugdesign.org The this compound scaffold serves as an excellent starting point for these approaches due to its "privileged structure" status, meaning it can bind to various biological targets. nih.govmdpi.com
The process begins with the core scaffold of this compound. A virtual library is then generated by computationally adding a wide variety of chemical substituents at synthetically accessible positions on the ring system. drugdesign.org This creates a large database of thousands or even millions of virtual compounds that have never been synthesized.
This virtual library can then be subjected to in silico screening, a process that involves several computational filters:
Property Filtering: Compounds are first filtered based on physicochemical properties to ensure drug-likeness (e.g., molecular weight, lipophilicity) and to remove molecules with predicted pharmacokinetic issues. drugdesign.org
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, the virtual library is "docked" into the active site. researchgate.netdrugdesign.org The compounds are scored and ranked based on their predicted binding affinity and interaction patterns. This allows researchers to prioritize a smaller, more manageable set of the most promising candidates for actual chemical synthesis and biological testing. nih.gov
Ligand-Based Virtual Screening: If the target structure is unknown, screening can be based on similarity to known active compounds.
Emerging Research Areas and Future Directions for Pyrazolo 1,5 a Quinoxaline Chemistry
Applications in Materials Science
The planar and electron-rich nature of the pyrazolo[1,5-a]quinoxaline core makes it an attractive candidate for applications in materials science, particularly in the fields of photophysical materials and crystal engineering.
Photophysical Properties
Derivatives of pyrazolo[1,5-a]quinoxaline and related fused systems have demonstrated significant potential as fluorophores. For instance, studies on 1H-pyrazolo[3,4-b]quinoxalines have shown that their fluorescent properties can be tuned by the strategic placement of substituents. The introduction of a phenyl group at the third position of the pyrazole (B372694) ring, for example, can enhance fluorescence by increasing the contribution of π-π* transitions researchgate.net. This tunability is a key attribute for the development of new dyes and materials for organic light-emitting diodes (OLEDs) researchgate.netresearchgate.net.
While specific photophysical data for 4-Chloropyrazolo[1,5-a]quinoxaline is not extensively documented, research on analogous structures like pyrrolo[1,2-a]quinoxalines suggests that the core scaffold possesses inherent photofunctional properties nih.gov. The presence of a chlorine atom at the 4-position of the pyrazolo[1,5-a]quinoxaline ring system can influence the electronic distribution and, consequently, its absorption and emission characteristics. The chloro-substituent can also serve as a handle for further functionalization, allowing for the fine-tuning of photophysical properties.
Research on related quinoxaline-based chromophores indicates that their emission spectra are sensitive to both the molecular structure and the polarity of the solvent, suggesting potential applications as environmental optical probes researchgate.net. The systematic study of the photophysical properties of this compound and its derivatives is a promising avenue for the discovery of novel materials for optoelectronic applications.
Crystal Engineering
The arrangement of molecules in the solid state, or crystal packing, significantly influences the bulk properties of a material. Crystal engineering of pyrazolo[1,5-a]quinoxaline derivatives involves controlling the intermolecular interactions to achieve desired crystal structures and properties.
Studies on the crystal structures of various 1-aryl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have revealed that the tricyclic core is nearly planar researchgate.net. The supramolecular arrangement in these crystals is governed by a combination of weak intermolecular interactions, including C—H···N, C—H···O, C—H···π, and π···π stacking interactions researchgate.net. The presence of substituents, such as the chloro group in this compound, can play a crucial role in directing these interactions.
For example, in a study of substituted quinoxalines, it was found that halogen bonding can be a significant factor in determining the crystal packing researchgate.net. The chlorine atom in this compound could potentially participate in halogen bonding, providing a tool for the rational design of crystal structures with specific properties. The crystal structure of a 1:1 complex of 5-chlorosalicylic acid and theophylline (B1681296) further highlights the role of chloro-substituents in directing crystal packing through various intermolecular interactions nih.gov.
Design and Synthesis of Chemical Probes
The pyrazolo[1,5-a]quinoxaline scaffold is an attractive starting point for the design and synthesis of chemical probes to investigate biological processes. Its amenability to functionalization allows for the introduction of reporter groups, such as fluorophores or affinity tags, while the core structure can be tailored to interact with specific biological targets.
The 4-chloro substituent in This compound is particularly valuable in this context, as it can be readily displaced by a variety of nucleophiles, enabling the attachment of different functionalities. This synthetic versatility allows for the creation of a library of probes with diverse properties.
Although direct examples of this compound being used as a chemical probe are not prominent in the literature, the broader class of quinoxalines has been explored for this purpose. For instance, quinoxaline (B1680401) derivatives have been investigated as fluorescent probes for studying amyloid fibrils nih.gov. The development of pyrazolo[1,5-a]quinoxaline-based probes could offer new tools for studying a range of biological targets and pathways.
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. The pyrazolo[1,5-a]quinoxaline scaffold, with its ability to be extensively decorated with various functional groups, is well-suited for the design of such ligands.
Research has shown that quinoxaline-based compounds can be designed to inhibit multiple enzymes involved in the pathogenesis of Alzheimer's disease, such as acetylcholinesterase (AChE), β-secretase 1 (BACE1), and histamine (B1213489) H3 receptor (H3R) nih.gov. Similarly, pyrazolo[1,5-a]quinoxaline-4-one derivatives have been identified as inhibitors of monoamine oxidase (MAO) enzymes, which are important targets for neuropsychiatric and neurodegenerative disorders researchgate.net.
The "Imiqualine" family of compounds, which includes pyrazolo[1,5-a]quinoxaline scaffolds, has shown interesting activities against a panel of cancer cell lines, suggesting the potential for multi-target activity mdpi.com. The 4-chloro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline intermediates are key for the synthesis of these bioactive molecules mdpi.com. The chloro-substituent on the pyrazolo[1,5-a]quinoxaline core provides a convenient point for diversification to optimize binding to multiple targets. For instance, a series of novel nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators with anti-proliferative activities rsc.org.
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. Several environmentally friendly methods for the synthesis of pyrazolo[1,5-a]quinoxalines and related structures have been reported.
One notable approach is the development of one-pot, transition-metal-free procedures. For example, pyrazolo[1,5-a]quinoxalin-4(5H)-ones have been synthesized efficiently from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and primary alkylamines without the need for a transition metal catalyst rsc.org. This method represents a greener alternative to traditional cross-coupling reactions that often rely on expensive and toxic metal catalysts.
Another green strategy involves the use of iodine as a catalyst. An efficient I2-catalyzed cascade coupling protocol has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives rsc.org. This metal-free process utilizes a non-toxic and readily available catalyst and oxidant (DMSO).
Furthermore, the synthesis of nih.govmdpi.comresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one has been "refreshed" using eco-compatible catalysts and reaction conditions, highlighting a move towards more sustainable synthetic protocols nih.gov. The synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) has been achieved from 2,3-dichloroquinoxaline, a reaction that can be optimized to align with green chemistry principles nih.govresearchgate.net.
Challenges and Opportunities in Structural Diversification and Biological Translation
Despite the significant progress in the chemistry of pyrazolo[1,5-a]quinoxalines, several challenges and opportunities remain, particularly in the areas of structural diversification and the translation of promising compounds into clinical candidates.
Challenges:
Regioselectivity: The synthesis of substituted pyrazolo[1,5-a]quinoxalines can sometimes lead to mixtures of regioisomers, which can be difficult to separate and characterize. Controlling the regioselectivity of reactions is a key challenge that needs to be addressed to ensure the efficient synthesis of pure compounds.
Functional Group Tolerance: While some synthetic methods offer good functional group tolerance, the development of more robust and versatile methods that can accommodate a wider range of functional groups is still needed. This is particularly important for the synthesis of complex molecules with diverse biological activities.
Solubility and Bioavailability: Like many heterocyclic compounds, some pyrazolo[1,5-a]quinoxaline derivatives may suffer from poor aqueous solubility and bioavailability, which can limit their therapeutic potential. Overcoming these issues through structural modification or formulation strategies is a critical step in the drug development process.
Understanding Structure-Activity Relationships (SAR): While SAR studies have been conducted for some classes of pyrazolo[1,5-a]quinoxaline derivatives, a more comprehensive understanding of how structural modifications affect biological activity is needed to guide the rational design of new and more potent compounds nih.gov.
Opportunities:
Exploration of New Biological Targets: The wide range of biological activities exhibited by pyrazolo[1,5-a]quinoxaline derivatives suggests that this scaffold has the potential to interact with a variety of biological targets nih.gov. Further screening of existing and new compound libraries against a broader range of targets could lead to the discovery of new therapeutic applications.
Development of Novel Synthetic Methodologies: There is an ongoing need for the development of new and more efficient synthetic methods for the preparation and functionalization of the pyrazolo[1,5-a]quinoxaline core mdpi.com. This includes the development of new catalytic systems, the use of novel starting materials, and the exploration of new reaction pathways.
Application of Computational Methods: In silico methods, such as molecular docking and virtual screening, can play a crucial role in the design and optimization of new pyrazolo[1,5-a]quinoxaline-based ligands nih.govresearchgate.net. These methods can help to identify promising lead compounds and to predict their biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Biological Translation: The translation of promising preclinical candidates into clinical use is a major challenge in drug discovery. For pyrazolo[1,5-a]quinoxaline derivatives, this will require a multidisciplinary approach involving medicinal chemists, biologists, and pharmacologists to address issues such as efficacy, safety, and pharmacokinetics nih.govnih.gov.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloropyrazolo[1,5-a]quinoxaline, and how are yields optimized?
- Methodology : The compound is typically synthesized via cyclization of 2-chloroquinoxaline derivatives with sodium azide in acidic ethanol. For example, reacting 2-chloro-3-hydrazinoquinoxaline with sodium nitrite in glacial acetic acid yields 4-chlorotetrazolo[1,5-a]quinoxaline (194–196°C, 91% yield) .
- Optimization : Key parameters include reflux time (6–72 hours), stoichiometry of sodium azide (1.5–3.0 equiv), and acid concentration (0.1–1N HCl). Recrystallization in ethanol improves purity .
Q. How is structural characterization performed for this compound derivatives?
- Analytical Techniques :
- NMR : and NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.43–8.52 ppm) .
- Elemental Microanalysis : Validates molecular formula (e.g., CHClN: Theor. C 46.73%, Found C 46.81%) .
- X-ray Diffraction : Resolves crystallographic parameters (bond lengths: 1.3–1.5 Å; torsion angles: 0–20°) for ambiguous structures .
Q. What are the primary applications of this compound in biological research?
- Pharmacological Targets : Acts as a precursor for adenosine A receptor antagonists (IC = 8.2–10 µM for TLR7 inhibition) and antitumor agents (IC > 100 µg/mL against normal cells) .
- Mechanistic Insights : Inhibits phosphodiesterases (PDE4, PDE9) and kinases (PIM, SK2), altering cAMP signaling pathways .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the synthesis of dihydrotetrazoloquinoxalines?
- Catalytic Hydrogenation : Using 5% Pd/C under 2–3 atm H in ethanol reduces tetrazolo[1,5-a]quinoxaline to 4,5-dihydro derivatives (45–81% yield). Steric effects from substituents (e.g., methyl groups) dictate product distribution .
- Substituent Effects : Electron-withdrawing groups (Cl, CF) at C-9/C-10 enhance stability but reduce reactivity in cyclization steps .
Q. How can data contradictions in spectroscopic analysis be resolved for halogenated derivatives?
- Case Study : Discrepancies in NMR signals for 4-chloro-7-iodo derivatives arise from spin-spin coupling between Cl and I. Using -DEPT or 2D-COSY clarifies splitting patterns .
- X-ray vs. NMR : For diastereomeric mixtures (e.g., 10 and 11 in ), X-ray crystallography confirms absolute configuration, while NMR estimates diastereomer ratios via integration .
Q. What strategies improve the biological activity of this compound analogs?
- Structure-Activity Relationship (SAR) :
- Alkyl Chain Optimization : A 4–5 carbon chain at C-5 enhances TLR7 antagonism (IC = 8.2 µM) without agonist activity .
- Carboxylate Substitution : Replacing aryl groups with COOEt at C-2 improves A receptor selectivity (Ki = 0.8 nM vs. A Ki = 1,200 nM) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
